molecular formula C15H22O3 B080992 alpha-Tetrahydrosantonin CAS No. 13902-54-0

alpha-Tetrahydrosantonin

Cat. No. B080992
CAS RN: 13902-54-0
M. Wt: 250.33 g/mol
InChI Key: BXRGGUXPWTWACZ-KHYORFNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Tetrahydrosantonin (a-THS) is a naturally occurring compound that belongs to the class of tetrahydroisoquinolines. It was first isolated from the seeds of Annona squamosa Linn (custard apple) in 1982. Since then, a-THS has gained attention from researchers due to its potential therapeutic applications in various diseases.

Scientific Research Applications

  • Cronbach’s Alpha in Science Education Research : A study by Taber (2018) discusses Cronbach's alpha, a statistic used to demonstrate the reliability of tests and scales in research, including its application in science education research.

  • Antiproliferative Activities of Glycoalkaloids : Research by Lee et al. (2004) examines the antiproliferative activities of glycoalkaloids like alpha-chaconine and alpha-solanine against human cancer cells, which could be relevant for understanding the biological activities of similar compounds.

  • Tetrahydro-iso-alpha Acids in Cancer Research : A study by Lempereur et al. (2016) investigates the impact of tetrahydro-iso-alpha acids on estrogen receptor alpha activity in breast cancer cells, highlighting the potential therapeutic applications of these compounds.

  • Soluble Alpha-Klotho Measurement : The research by Yamazaki et al. (2010) focuses on the establishment of a sandwich ELISA for measuring soluble alpha-Klotho levels, which may be relevant for understanding the physiological importance of similar compounds.

properties

CAS RN

13902-54-0

Product Name

alpha-Tetrahydrosantonin

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3S,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9+,10-,12+,13-,15-/m0/s1

InChI Key

BXRGGUXPWTWACZ-KHYORFNHSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@H]([C@@H]3[C@H]2OC1=O)C)C

SMILES

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C

Canonical SMILES

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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